methyl 1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylate
Overview
Description
Methyl 1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylate is a chemical compound with the molecular formula C17H16N2O3 . It has a molecular weight of 296.33 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H16N2O3/c1-21-13-9-7-12(8-10-13)11-19-15-6-4-3-5-14(15)16(18-19)17(20)22-2/h3-10H,11H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model for further analysis.Physical and Chemical Properties Analysis
As mentioned earlier, this compound is solid in its physical form . It has a molecular weight of 296.33 . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Metal-free Synthesis of Carboxylated 1,4-disubstituted 1,2,3-Triazoles
A study by J. Das, Santu Dey, and T. Pathak (2019) presents a metal-free route to synthesize carboxylated 1,4-disubstituted 1,2,3-triazoles (1,4-cDTs) from methoxycarbonyl-modified vinyl sulfone. This method offers an operationally simple route to produce a wide variety of new chemical entities, demonstrating the compound's utility in generating complex structures without the need for metal catalysts (J. Das, Santu Dey, & T. Pathak, 2019).
Synthesis and Biological Screening of Triazole Derivatives
D. Godhani et al. (2015) explored the synthesis of 2-((arylamino)methyl)-5-(3-methoxyphenyl)-1-phenyl-1H-1,2,4-triazole-3-thione derivatives and evaluated their antibacterial, antifungal, and antitubercular activities. This research underscores the potential of methyl 1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylate derivatives in developing new antimicrobial agents (D. Godhani, Anand A. Jogel, Anil M. Sanghani, & J. Mehta, 2015).
Antiproliferative Activity and Tubulin Polymerization Inhibition
Hidemitsu Minegishi et al. (2015) synthesized a series of indenopyrazoles, among which methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate showed promising antiproliferative activity towards human cancer cells by inhibiting tubulin polymerization. This study highlights the potential therapeutic applications of this compound derivatives in cancer treatment (Hidemitsu Minegishi, Y. Futamura, Shinji Fukashiro, et al., 2015).
Synthesis and Structure Determination of Triazole Derivatives
B. Kariuki et al. (2022) reported the synthesis of 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide, further illustrating the structural versatility of this compound derivatives in creating compounds with potential biological activity (B. Kariuki, B. F. Abdel-Wahab, A. Farahat, & G. El‐Hiti, 2022).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause an allergic skin reaction, and is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Mechanism of Action
Mode of Action
Based on its structural similarity to other indazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Biochemical Pathways
Indazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is possible that this compound may affect multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (29633 g/mol) and its lipophilic nature suggest that it may have good oral bioavailability .
Result of Action
Given the wide range of biological activities exhibited by indazole derivatives, it is likely that this compound may have diverse effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s stability could be affected by exposure to light, heat, or certain chemicals. Its efficacy could be influenced by the pH of the environment, as this can affect the compound’s ionization state and, consequently, its ability to interact with its targets .
Properties
IUPAC Name |
methyl 1-[(4-methoxyphenyl)methyl]indazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-21-13-9-7-12(8-10-13)11-19-15-6-4-3-5-14(15)16(18-19)17(20)22-2/h3-10H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APGOKZLDEQLDRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
441717-61-9 | |
Record name | methyl 1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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